

# The Anti-Tumor Activity of AZD1208: A Technical Guide

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## Compound of Interest

Compound Name: AZD1208

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## Introduction

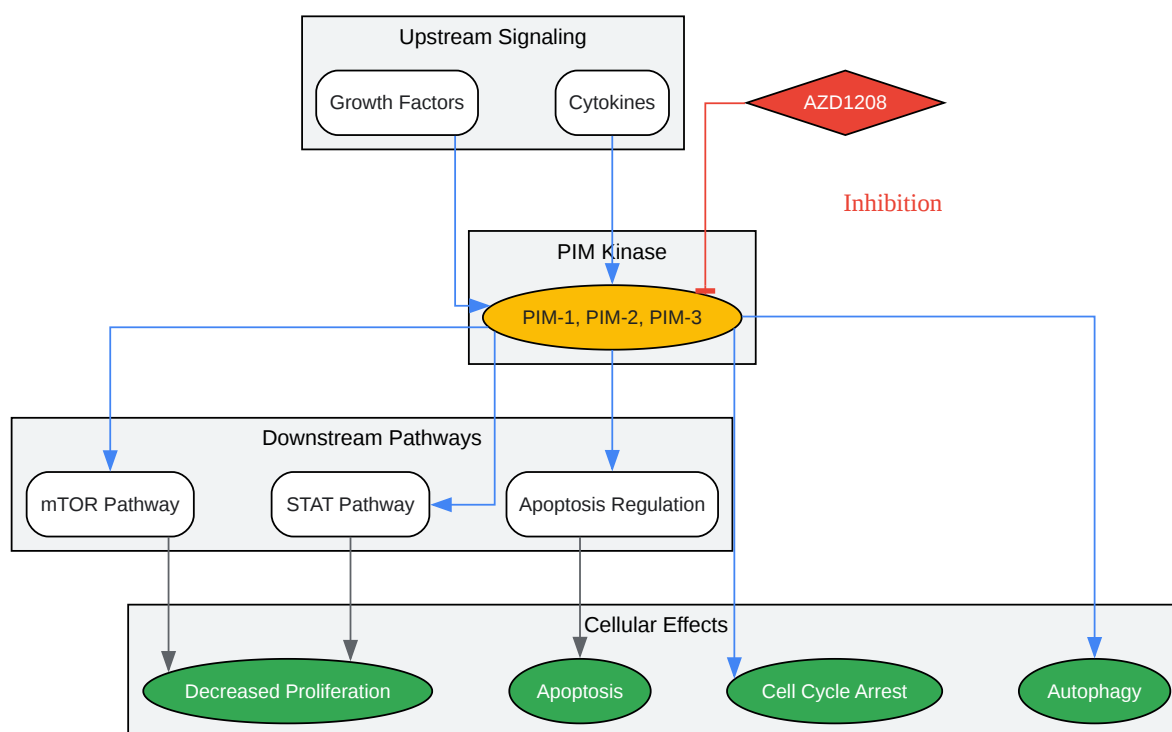
**AZD1208** is a potent, orally bioavailable, and highly selective small molecule inhibitor of all three isoforms of the PIM (Proviral Integration site for Moloney murine leukemia virus) kinase family: PIM-1, PIM-2, and PIM-3.[1][2] PIM kinases are serine/threonine kinases that play a crucial role in regulating cell survival, proliferation, and apoptosis.[3] Their overexpression is implicated in the pathogenesis of various hematological malignancies and solid tumors, including acute myeloid leukemia (AML), prostate cancer, gastric cancer, and non-small cell lung cancer (NSCLC).[1][4][5][6] This technical guide provides a comprehensive overview of the anti-tumor activity of **AZD1208**, detailing its mechanism of action, preclinical efficacy in various cancer models, and the experimental protocols used to elucidate its effects.

## Mechanism of Action

**AZD1208** functions as an ATP-competitive inhibitor of PIM kinases.[7] By blocking the kinase activity of PIM-1, -2, and -3, **AZD1208** disrupts downstream signaling pathways that are critical for cancer cell growth and survival.[1] The primary mechanisms through which **AZD1208** exerts its anti-tumor effects include the induction of cell cycle arrest, apoptosis, and autophagy.[1][5][8]

Key downstream targets of PIM kinases that are affected by **AZD1208** include proteins involved in the mTOR and STAT signaling pathways.[9][10] Specifically, **AZD1208** has been

shown to decrease the phosphorylation of Bcl-2 antagonist of cell death (BAD), 4E-binding protein 1 (4EBP1), p70S6 kinase (p70S6K), and Signal Transducer and Activator of Transcription 3 (STAT3).[1][5][9] Inhibition of these pathways leads to a reduction in protein translation and the promotion of apoptosis.[1]



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Caption: Mechanism of action of **AZD1208**.

## Preclinical Anti-Tumor Activity

The anti-tumor effects of **AZD1208** have been demonstrated in a variety of preclinical cancer models, both in vitro and in vivo.

## In Vitro Studies

**AZD1208** has shown potent anti-proliferative activity across a range of cancer cell lines.

Cell Line	Cancer Type	IC50 / GI50 (μM)	Key Findings	Reference
MOLM-16	Acute Myeloid Leukemia	< 1	Dose-dependent reduction in phosphorylation of BAD, 4EBP1, p70S6K, and S6. Induction of apoptosis.	[1]
KG-1a	Acute Myeloid Leukemia	< 1	Dose-dependent reduction in phosphorylation of BAD, 4EBP1, p70S6K, and S6.	[1]
EOL-1	Acute Myeloid Leukemia	< 1	Sensitivity correlates with Pim-1 expression and STAT5 activation.	[1]
N87	Gastric Cancer	~10	Decreased cell proliferation and induction of autophagy in long-term culture.	[6][8]
MKN45	Gastric Cancer	~10	Decreased cell proliferation and induction of autophagy in long-term culture.	[6][8]
93T449	Liposarcoma	~20	Cytotoxic but not apoptotic. Reduced	[9]

			phosphorylation of STAT-3 and mTOR.	
PC9	NSCLC (EGFR mutant)	> 10 (as single agent)	Moderate synergistic effects when combined with osimertinib.	[5]
H1975	NSCLC (EGFR mutant)	> 10 (as single agent)	Moderate synergistic effects when combined with osimertinib. Decreased osimertinib-induced STAT3 phosphorylation.	[5]

## In Vivo Studies

In vivo studies using xenograft models have confirmed the anti-tumor efficacy of **AZD1208**.

Xenograft Model	Cancer Type	Treatment Regimen	Tumor Growth Inhibition	Key Findings	Reference
MOLM-16	Acute Myeloid Leukemia	10 mg/kg or 30 mg/kg daily for 2 weeks	89% inhibition or slight regression	Clear pharmacodynamic-pharmacokinetic relationship. Strong suppression of pBAD, p4EBP1, and p-p70S6K.	[1]
c-MYC/Pim1 grafts	Prostate Cancer	30 or 45 mg/kg for 3 weeks	54.3 ± 39%	Decreased cellular proliferation by 46 ± 14% and increased apoptosis by 326 ± 170%.	[4][11]
DU145	Prostate Cancer	Not specified	Statistically significant		[4]
CWR22Rv1	Prostate Cancer	Not specified	Similar to docetaxel		[4]

## Synergistic Interactions

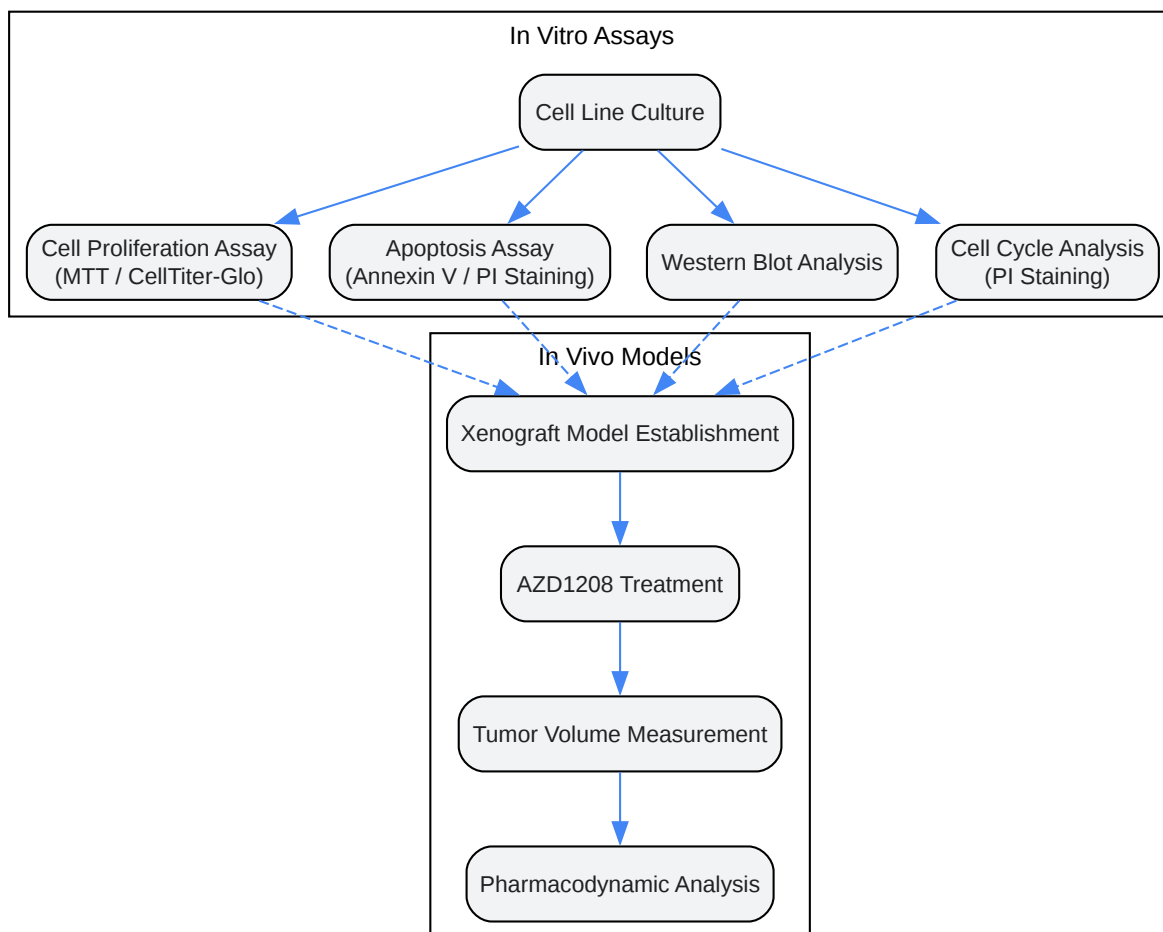
**AZD1208** has demonstrated synergistic anti-tumor effects when combined with other targeted therapies.

- Akt Inhibitors: In gastric cancer cells, the combination of **AZD1208** with an Akt inhibitor resulted in a highly synergistic effect, regulating the DNA damage repair pathway.[6][8]

- Osimertinib: In EGFR-mutant NSCLC cell lines, combining **AZD1208** with the EGFR TKI osimertinib produced moderate synergistic effects and decreased osimertinib-induced STAT3 phosphorylation.[\[5\]](#)
- Radiation Therapy: In prostate cancer models, **AZD1208** acted as a radiation sensitizer. The combination of **AZD1208** and radiation led to more sustained inhibition of tumor growth.[\[4\]](#) [\[11\]](#)
- Th1 Cytokines: In breast cancer cell lines, combining **AZD1208** with IFN- $\gamma$  and TNF- $\alpha$  potentiated metabolic suppression and cell death.[\[12\]](#)

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the anti-tumor activity of **AZD1208**.



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Caption: A typical preclinical experimental workflow.

## Cell Proliferation Assay (MTT Assay)

- Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Drug Treatment: Treat the cells with serial dilutions of **AZD1208** (e.g., 0-200  $\mu$ M) for a specified duration (e.g., 72-120 hours).<sup>[5][6]</sup>



- **MTT Addition:** Add 20  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the half-maximal inhibitory concentration (IC<sub>50</sub>) by plotting the percentage of cell viability against the drug concentration.

## Western Blot Analysis

- **Cell Lysis:** Treat cells with **AZD1208** for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA protein assay.
- **SDS-PAGE:** Separate equal amounts of protein (e.g., 20-30  $\mu$ g) on a 4-20% SDS-polyacrylamide gel.
- **Protein Transfer:** Transfer the separated proteins to a PVDF membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies against target proteins (e.g., p-BAD, p-4EBP1, total BAD, total 4EBP1,  $\beta$ -actin) overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

## In Vivo Xenograft Study

- Cell Implantation: Subcutaneously inject cancer cells (e.g.,  $5 \times 10^6$  MOLM-16 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[1]
- Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Randomization and Treatment: Randomize the mice into treatment and control groups. Administer **AZD1208** (e.g., 30 mg/kg) or vehicle control orally once daily.[1][4]
- Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula:  $(\text{Length} \times \text{Width}^2)/2$ .
- Pharmacodynamic Analysis: At the end of the study, collect tumor tissues at different time points after the final dose for analysis of target modulation (e.g., by Western blotting or immunohistochemistry).[1]

## Resistance Mechanisms and Clinical Outlook

Despite its promising preclinical activity, resistance to PIM kinase inhibitors can emerge. One identified mechanism of intrinsic resistance to **AZD1208** in AML involves the p38 $\alpha$ -mediated feedback activation of mTOR signaling.[13] This suggests that co-targeting PIM and p38 could be a strategy to overcome resistance.

Phase I clinical trials of **AZD1208** in patients with advanced solid tumors and AML have been conducted to evaluate its safety, tolerability, and pharmacokinetics.[7][14] While single-agent **AZD1208** did not demonstrate significant clinical efficacy, pharmacodynamic analyses confirmed biological activity, showing inhibition of downstream targets like pBAD.[7][14] These findings suggest that while PIM kinase inhibition is a valid therapeutic strategy, **AZD1208** may be most effective in combination with other agents.[7]

## Conclusion

**AZD1208** is a potent pan-PIM kinase inhibitor with significant anti-tumor activity in a range of preclinical cancer models. Its ability to induce cell cycle arrest, apoptosis, and autophagy through the inhibition of key signaling pathways like mTOR and STAT underscores the therapeutic potential of targeting PIM kinases. While single-agent efficacy in clinical trials has been limited, the strong synergistic effects observed when **AZD1208** is combined with other targeted therapies highlight its potential as a component of combination regimens for various

cancers. Further research into overcoming resistance mechanisms and optimizing combination strategies will be crucial for realizing the full clinical potential of PIM kinase inhibition.

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